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molecular formula C23H28F2N6O4S B8812661 Ticagrelor

Ticagrelor

Cat. No. B8812661
M. Wt: 522.6 g/mol
InChI Key: OEKWJQXRCDYSHL-UHFFFAOYSA-N
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Patent
US08563755B2

Procedure details

The 2-({(3aR,4S,6R,6aS)-6-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}oxy)ethanol solution from above was cooled to 15° C., a solution of concentrated aqueous hydrochloric acid (465 kg) in methanol (623 kg), also tempered to 15° C., was charged. The reaction was stirred at 15° C. until the conversion criterion was fulfilled (>97%) and the phases were allowed to separate. The methanol-water layer, containing the product, was added to sodium bicarbonate (404 kg) in water (749 kg), keeping the temperature below 22° C. When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg) and the phases were separated. The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer was discharged. The ethylacetate layers were combined and washed once with water (490 kg). The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C., followed by a clear filtration and the concentration was adjusted to 6.2 L/kg 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol. The mixture was heated to 50° C. and then iso-octane was added (1152 kg) during 45 minutes. The slurry was cooled to 0° C. during 2.5 hours and then kept at this temperature for 3.5 hours. The product was isolated and washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg). Finally, the isolated product was dried under vacuum to give the title compound as a white solid (203 kg, 90% calculated from 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol).
Quantity
465 kg
Type
reactant
Reaction Step Two
Quantity
623 kg
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C@@H:9]2[CH2:11][C@H:10]2[NH:12][C:13]2[C:14]3[N:25]=[N:24][N:23]([C@H:26]4[C@@H:30]5[O:31]C(C)(C)[O:33][C@@H:29]5[C@@H:28]([O:36][CH2:37][CH2:38][OH:39])[CH2:27]4)[C:15]=3[N:16]=[C:17]([S:19][CH2:20][CH2:21][CH3:22])[N:18]=2)[CH:5]=[CH:6][C:7]=1[F:8].Cl>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:11][CH:10]2[NH:12][C:13]2[C:14]3[N:25]=[N:24][N:23]([CH:26]4[CH2:27][CH:28]([O:36][CH2:37][CH2:38][OH:39])[CH:29]([OH:33])[CH:30]4[OH:31])[C:15]=3[N:16]=[C:17]([S:19][CH2:20][CH2:21][CH3:22])[N:18]=2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)[C@H]1[C@@H](C1)NC=1C2=C(N=C(N1)SCCC)N(N=N2)[C@@H]2C[C@@H]([C@@H]1[C@H]2OC(O1)(C)C)OCCO
Step Two
Name
Quantity
465 kg
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
623 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 15° C. until the conversion criterion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
also tempered to 15° C.
ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
The methanol-water layer, containing the product
ADDITION
Type
ADDITION
Details
was added to sodium bicarbonate (404 kg) in water (749 kg)
CUSTOM
Type
CUSTOM
Details
the temperature below 22° C
EXTRACTION
Type
EXTRACTION
Details
When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg)
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer
WASH
Type
WASH
Details
washed once with water (490 kg)
DISTILLATION
Type
DISTILLATION
Details
The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C.
FILTRATION
Type
FILTRATION
Details
followed by a clear filtration
CONCENTRATION
Type
CONCENTRATION
Details
the concentration
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.
ADDITION
Type
ADDITION
Details
iso-octane was added (1152 kg) during 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0° C. during 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The product was isolated
WASH
Type
WASH
Details
washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg)
CUSTOM
Type
CUSTOM
Details
Finally, the isolated product was dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1C(C1)NC=1C2=C(N=C(N1)SCCC)N(N=N2)C2C(C(C(C2)OCCO)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 203 kg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08563755B2

Procedure details

The 2-({(3aR,4S,6R,6aS)-6-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}oxy)ethanol solution from above was cooled to 15° C., a solution of concentrated aqueous hydrochloric acid (465 kg) in methanol (623 kg), also tempered to 15° C., was charged. The reaction was stirred at 15° C. until the conversion criterion was fulfilled (>97%) and the phases were allowed to separate. The methanol-water layer, containing the product, was added to sodium bicarbonate (404 kg) in water (749 kg), keeping the temperature below 22° C. When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg) and the phases were separated. The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer was discharged. The ethylacetate layers were combined and washed once with water (490 kg). The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C., followed by a clear filtration and the concentration was adjusted to 6.2 L/kg 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol. The mixture was heated to 50° C. and then iso-octane was added (1152 kg) during 45 minutes. The slurry was cooled to 0° C. during 2.5 hours and then kept at this temperature for 3.5 hours. The product was isolated and washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg). Finally, the isolated product was dried under vacuum to give the title compound as a white solid (203 kg, 90% calculated from 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol).
Quantity
465 kg
Type
reactant
Reaction Step Two
Quantity
623 kg
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C@@H:9]2[CH2:11][C@H:10]2[NH:12][C:13]2[C:14]3[N:25]=[N:24][N:23]([C@H:26]4[C@@H:30]5[O:31]C(C)(C)[O:33][C@@H:29]5[C@@H:28]([O:36][CH2:37][CH2:38][OH:39])[CH2:27]4)[C:15]=3[N:16]=[C:17]([S:19][CH2:20][CH2:21][CH3:22])[N:18]=2)[CH:5]=[CH:6][C:7]=1[F:8].Cl>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:11][CH:10]2[NH:12][C:13]2[C:14]3[N:25]=[N:24][N:23]([CH:26]4[CH2:27][CH:28]([O:36][CH2:37][CH2:38][OH:39])[CH:29]([OH:33])[CH:30]4[OH:31])[C:15]=3[N:16]=[C:17]([S:19][CH2:20][CH2:21][CH3:22])[N:18]=2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)[C@H]1[C@@H](C1)NC=1C2=C(N=C(N1)SCCC)N(N=N2)[C@@H]2C[C@@H]([C@@H]1[C@H]2OC(O1)(C)C)OCCO
Step Two
Name
Quantity
465 kg
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
623 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 15° C. until the conversion criterion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
also tempered to 15° C.
ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
The methanol-water layer, containing the product
ADDITION
Type
ADDITION
Details
was added to sodium bicarbonate (404 kg) in water (749 kg)
CUSTOM
Type
CUSTOM
Details
the temperature below 22° C
EXTRACTION
Type
EXTRACTION
Details
When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg)
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer
WASH
Type
WASH
Details
washed once with water (490 kg)
DISTILLATION
Type
DISTILLATION
Details
The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C.
FILTRATION
Type
FILTRATION
Details
followed by a clear filtration
CONCENTRATION
Type
CONCENTRATION
Details
the concentration
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.
ADDITION
Type
ADDITION
Details
iso-octane was added (1152 kg) during 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0° C. during 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The product was isolated
WASH
Type
WASH
Details
washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg)
CUSTOM
Type
CUSTOM
Details
Finally, the isolated product was dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1C(C1)NC=1C2=C(N=C(N1)SCCC)N(N=N2)C2C(C(C(C2)OCCO)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 203 kg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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